Carbazic acid

Overview

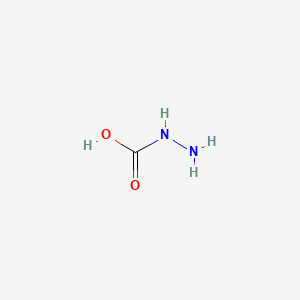

Description

Carbazic acid, also known as Carbamic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures . The compound is stable only up to about 250 K (−23 °C); at higher temperatures it decomposes into those two gases .

Synthesis Analysis

Carbazic acid can be produced industrially by the treatment of urea with hydrazine . It can also be prepared by reactions of other C1-precursors with hydrazine, such as carbonate esters .

Molecular Structure Analysis

Carbazic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .

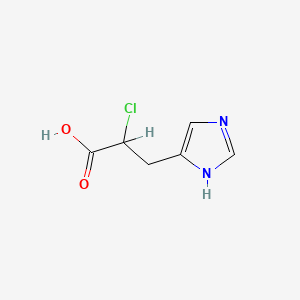

Chemical Reactions Analysis

Carboxylic acids react with Thionyl Chloride (SOCl2) to form acid chlorides . During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Physical And Chemical Properties Analysis

Carbazic acid has a molecular formula of CH4N2O2, an average mass of 76.055 Da, and a monoisotopic mass of 76.027275 Da . It has a density of 1.5±0.1 g/cm3, an index of refraction of 1.501, and a molar refractivity of 15.4±0.3 cm3 .

Scientific Research Applications

Carbon Capture and Sequestration

Carbazic acid plays a significant role in the field of carbon capture and sequestration . It is used in the formation of carbamic acids and carbamate-carbamic acid adducts, which are essential in the process of capturing carbon dioxide (CO2) from emission streams . This is particularly important in tackling global climate change resulting from anthropogenic CO2 emissions .

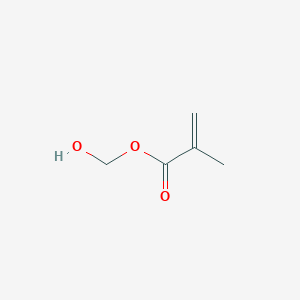

Formation of Carbamates

Carbazic acid is used in the formation of carbamates . The reaction of carbazic acid with CO2 can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), leading to the formation of carbamates . This process is attractive as it provides a green pathway to the synthesis of carbamates .

Production of Ammonium Carbamates

Carbazic acid is involved in the production of ammonium carbamates . These compounds are formed when amines react selectively with CO2 . Ammonium carbamates are used in various industrial processes, including the purification of natural gas .

Use in Metal-Organic Framework Sorbents

Carbazic acid can be used in the formation of metal-organic framework sorbents . These sorbents can capture products that are not favorable for aqueous amines, including carbamic acids, carbamate-carbamic acid adducts, metal bicarbonates, alkyl carbonates, and carbonic acids .

Use in Ionic Liquid Sorbents

Similar to metal-organic framework sorbents, carbazic acid can also be used in the formation of ionic liquid sorbents . These sorbents can capture products that are not favorable for aqueous amines .

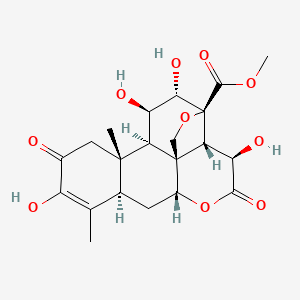

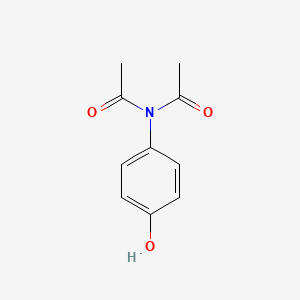

Synthesis of Natural Products and Pharmaceuticals

Carbazic acid is used in the synthesis of natural products and pharmaceuticals . Amines, which have a strong affinity for various electrophiles including CO2, are highly important building blocks in the synthesis of these products . Carbazic acid plays a crucial role in this process .

Safety And Hazards

Carbazic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

hydrazinecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-3-1(4)5/h3H,2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIUPIRUAQMTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197037 | |

| Record name | Carbazic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbazic acid | |

CAS RN |

471-31-8 | |

| Record name | Hydrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B1213390.png)

![N-[4-(3-benzamidopropylamino)butyl]benzamide](/img/structure/B1213394.png)

![[(1-acetyloxy-4H-quinolin-4-yl)amino] acetate](/img/structure/B1213398.png)